4-Bromophenyl isothiocyanate
Overview
Description
4-Bromophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄BrNS and a molecular weight of 214.082 g/mol . It is also known by other names such as p-Bromophenyl isothiocyanate and Benzene, 1-bromo-4-isothiocyanato- . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isothiocyanate group. It is commonly used in organic synthesis and various scientific research applications.
Mechanism of Action
Target of Action
4-Bromophenyl isothiocyanate, like other isothiocyanates, is a potent modifier of thiol groups . It has been successfully applied in studying the active site structure of renal (Na+ + K+)-ATPase . Very little is known about its interactions with myocardial sarcolemmal atpases .
Mode of Action
Isothiocyanates in general are known to govern many intracellular targets including cytochrome p 450 (cyp) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Biochemical Pathways
Isothiocyanates, including this compound, can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates in general have been shown to have chemopreventive potential, with effects on various cellular targets and pathways related to cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to moisture and should be stored in a dry place . It should also be kept refrigerated to maintain its stability. The compound is harmful and irritating, and direct contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
4-Bromophenyl isothiocyanate belongs to the class of isothiocyanates (ITCs), which are major pharmacologically active constituents of cruciferous vegetables . ITCs are known to interact with many intracellular targets, including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis
Cellular Effects
They can modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .
Molecular Mechanism
Isothiocyanates are known to be potent modifiers of thiol groups , suggesting that they may exert their effects through binding interactions with biomolecules containing thiol groups. This could potentially lead to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
Isothiocyanates are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with thiophosgene (CSCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired isothiocyanate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new products.
Common Reagents and Conditions:
Amines: React with this compound to form thioureas.
Bases: Such as pyridine, are often used to facilitate reactions.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products:
Thioureas: Formed from the reaction with amines.
Heterocyclic Compounds: Resulting from cyclization reactions.
Scientific Research Applications
4-Bromophenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the study of enzyme active sites and protein labeling.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Phenyl isothiocyanate: Lacks the bromine atom, making it less reactive in certain reactions.
4-Chlorophenyl isothiocyanate: Contains a chlorine atom instead of bromine, which can affect its reactivity and applications.
2-Bromophenyl isothiocyanate: The bromine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness: 4-Bromophenyl isothiocyanate is unique due to the presence of the bromine atom at the para position, which enhances its reactivity and makes it suitable for specific synthetic applications. Its ability to form stable thioureas and heterocyclic compounds further distinguishes it from other isothiocyanates .
Properties
IUPAC Name |
1-bromo-4-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQACWEBGSZBLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173594 | |
Record name | 4-Bromophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1985-12-2 | |
Record name | 4-Bromophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1985-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromophenylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-BROMOPHENYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT5DF1B5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Bromophenyl isothiocyanate?
A1: While the provided abstracts do not explicitly detail the spectroscopic properties of this compound itself, they describe its use as a reagent in organic synthesis. Based on its name, we can deduce the following:
Q2: How does this compound react with nucleophiles like amines?
A2: this compound readily reacts with amines, forming thiourea derivatives. This reaction is highlighted in several abstracts. For instance, in one study , it reacts with a substituted pyrroloquinoline, leading to a tetracyclic selenaheterocycle through a proposed mechanism involving a selenoureido intermediate. Similarly, another study utilizes the reaction with 2-hydrazinobenzimidazole to synthesize substituted pyrimidinone derivatives with potential antimicrobial activity.
Q3: Are there any insights into the crystal structures of compounds derived from this compound?
A3: Yes, the research provides details on the crystal structures of some derivatives. For example, one study determined the molecular structure of a thiaheterocycle synthesized using this compound and a pyrroloquinoline derivative via X-ray crystallography. This structural information can be valuable for understanding the conformation and potential binding interactions of similar compounds.
Q4: What are the potential applications of compounds synthesized using this compound?
A4: The research suggests that derivatives of this compound might possess interesting biological activities. For instance, pyrimidinone analogs synthesized using this compound were screened for antimicrobial activity . This highlights the potential of this compound as a building block for developing novel bioactive molecules.
Q5: Has this compound been used in studying biological systems?
A5: While not directly addressed in the provided abstracts, one study mentions the use of a radiolabeled analog, [35S]-4-bromophenyl isothiocyanate, in studying skin diseases in guinea pigs. Although lacking specifics, this suggests the compound or its derivatives might be valuable tools in investigating biological processes.
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